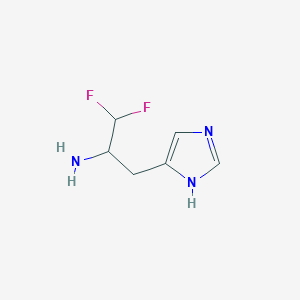![molecular formula C9H10NP B12818793 [Methyl(phenyl)phosphanyl]acetonitrile CAS No. 138825-51-1](/img/structure/B12818793.png)
[Methyl(phenyl)phosphanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(phenyl)phosphanyl)acetonitrile is an organophosphorus compound with the molecular formula C9H10NP. This compound is characterized by the presence of a phosphanyl group attached to a nitrile group through a methylene bridge. It is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl(phenyl)phosphanyl)acetonitrile typically involves the reaction of phenylphosphine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhPH}_2 + \text{CH}_3\text{CN} \rightarrow \text{PhP(CH}_3\text{)CH}_2\text{CN} ]
Industrial Production Methods: In industrial settings, the production of 2-(Methyl(phenyl)phosphanyl)acetonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methyl(phenyl)phosphanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
2-(Methyl(phenyl)phosphanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methyl(phenyl)phosphanyl)acetonitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The nitrile group can participate in nucleophilic addition reactions, affecting biochemical pathways. These interactions can modulate enzyme activity and other biological processes .
Comparación Con Compuestos Similares
2-(Phenylphosphanyl)acetonitrile: Lacks the methyl group, leading to different reactivity and applications.
2-(Methyl(phenyl)phosphanyl)propionitrile: Contains an additional carbon in the nitrile chain, affecting its chemical properties.
Uniqueness: 2-(Methyl(phenyl)phosphanyl)acetonitrile is unique due to the presence of both a phosphanyl and a nitrile group, allowing it to participate in a diverse range of chemical reactions and making it valuable in various research applications .
Propiedades
Número CAS |
138825-51-1 |
|---|---|
Fórmula molecular |
C9H10NP |
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
2-[methyl(phenyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C9H10NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Clave InChI |
IQAZTMZQASTIFI-UHFFFAOYSA-N |
SMILES canónico |
CP(CC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


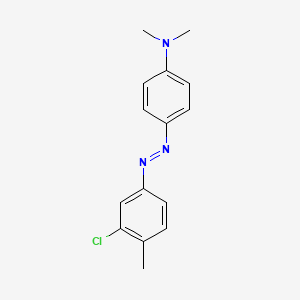
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)
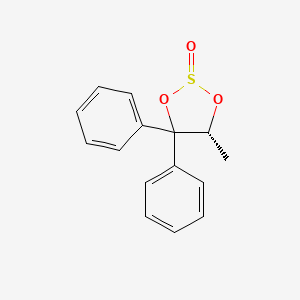
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
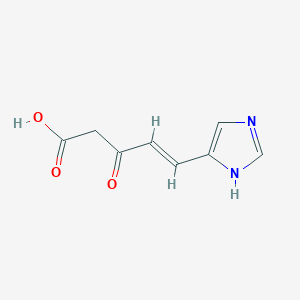

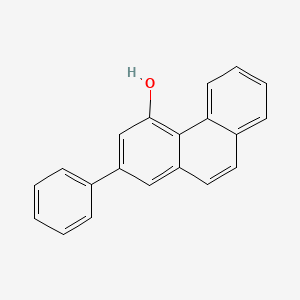
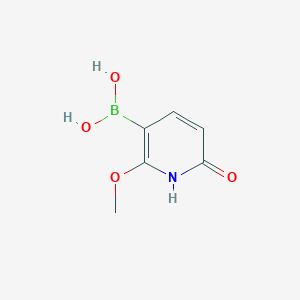

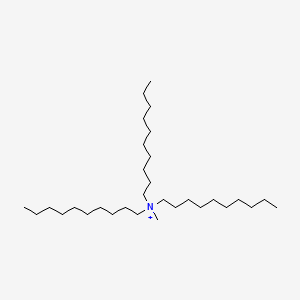
![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
